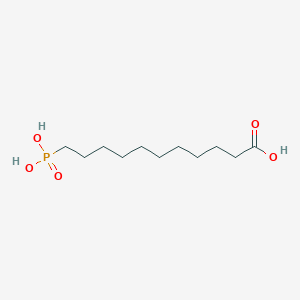

11-Phosphonoundecanoic acid

Übersicht

Beschreibung

11-Phosphonoundecanoic acid is an organic compound with the molecular formula C₁₁H₂₃O₅P. It is a phosphonic acid derivative characterized by a long aliphatic chain with a terminal phosphonic acid group. This compound is known for its applications in various fields, including material science and nanotechnology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 11-Phosphonoundecanoic acid can be synthesized through several methods. One common approach involves the reaction of undecanoic acid with phosphorus trichloride (PCl₃) and water. The reaction typically proceeds as follows:

- Undecanoic acid is reacted with phosphorus trichloride in the presence of a solvent such as dichloromethane.

- The resulting intermediate is hydrolyzed with water to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Amide Bond Formation via Carbodiimide Coupling

The carboxylic acid group participates in EDC/NHS-mediated conjugation with amines, forming stable amide bonds. This reaction is pivotal for functionalizing nanoparticles (e.g., SPIONs) with proteins like bovine odorant-binding protein (bOBP) .

-

Reaction Parameters :

Surface Coordination with Metal Oxides

The phosphonic acid group chelates metal oxides (e.g., Fe₃O₄, Ga₂O₃) via strong P=O···Metal interactions, forming self-assembled monolayers (SAMs) .

-

Applications :

Esterification and Hydrolysis

The carboxylic acid undergoes reversible esterification. For example, ethanol and H₂SO₄ yield ethyl esters, while acidic hydrolysis regenerates the free acid .

Table 2: Reaction Conditions and Outcomes

Functionalization of Nanoparticles

11-PUA serves as a spacer for covalent attachment to superparamagnetic iron oxide nanoparticles (SPIONs). The phosphonate group binds the iron oxide core, while the carboxylic acid enables protein conjugation .

-

Key Findings :

These reactions underscore 11-PUA’s versatility in nanotechnology and biomedicine, particularly in drug delivery and surface engineering. Experimental methodologies emphasize mild conditions (e.g., avoidance of toxic solvents) to ensure pharmaceutical applicability .

Wissenschaftliche Forschungsanwendungen

Synthesis Methodology

The synthesis of 11-PUA can be achieved through several methods; one effective route involves the esterification of commercially available 11-bromoundecanoic acid with triethylphosphite. This reaction typically yields high purity (over 95%) of the desired product .

Biomedical Applications

11-PUA has shown significant promise in biomedical fields, particularly in drug delivery systems. Its ability to functionalize nanoparticles enhances their biocompatibility and efficacy in targeting inflamed tissues. For instance, studies have demonstrated that nanoparticles functionalized with 11-PUA exhibit fungistatic activity against Candida albicans, indicating potential for antifungal therapies .

Case Study: Hybrid Nanoparticles

A study involving superparamagnetic nanoparticles functionalized with 11-PUA linked to biotinylated OBP (bOBP) showed enhanced biocompatibility and effective drug delivery capabilities. The nanoparticles demonstrated a concentration level of bOBP that facilitated targeted delivery in vitro, thus highlighting the utility of 11-PUA in developing hybrid therapeutic systems .

Surface Chemistry

The compound is utilized in surface chemistry for creating self-assembled monolayers (SAMs) on various substrates. These SAMs can replace traditional steel-phosphating treatments, providing improved corrosion resistance and surface functionality. The hydrophilic nature of surfaces treated with 11-PUA has been quantified using contact angle measurements, showing significant improvements over untreated surfaces .

| Application Area | Description | Key Findings |

|---|---|---|

| Biomedical | Drug delivery systems | Enhanced biocompatibility; fungistatic activity against Candida albicans |

| Surface Chemistry | Self-assembled monolayers | Improved hydrophilicity; corrosion resistance |

Nanotechnology

In nanotechnology, 11-PUA serves as a spacer molecule that enhances the stability and functionality of nanoparticles. Its unique structure allows for effective binding with proteins and other biomolecules, making it valuable for applications in biosensing and targeted therapy .

Wirkmechanismus

The mechanism of action of 11-phosphonoundecanoic acid primarily involves its ability to bind to surfaces through its phosphonic acid group. This binding facilitates the formation of stable monolayers on various substrates, enhancing the properties of the materials. The molecular targets and pathways involved include interactions with metal oxides and other inorganic surfaces, leading to improved adhesion and stability .

Vergleich Mit ähnlichen Verbindungen

- 6-Phosphonohexanoic acid

- 3-Phosphonopropionic acid

- Phosphonoacetic acid

- 11-Hydroxyundecylphosphonic acid

- 12-Phosphonododecylphosphonic acid

Comparison: 11-Phosphonoundecanoic acid is unique due to its long aliphatic chain, which provides enhanced hydrophobicity and flexibility compared to shorter-chain phosphonic acids. This property makes it particularly useful in applications requiring strong surface binding and stability .

Biologische Aktivität

11-Phosphonoundecanoic acid (PUA) is a phosphonic acid derivative that has garnered attention for its potential applications in biomedical fields, particularly in surface biofunctionalization and nanotechnology. This article explores the biological activity of this compound, highlighting its mechanisms of action, case studies, and research findings.

This compound is characterized by the molecular formula and a molecular weight of 264.28 g/mol. It can be synthesized through various methods, including the esterification of 11-bromoundecanoic acid with triethyl phosphite, yielding a high-purity product suitable for biological applications .

The biological activity of this compound primarily revolves around its ability to form self-assembled monolayers (SAMs) on various substrates, such as titanium oxide and metal oxides. These SAMs enhance the surface properties of materials, promoting biocompatibility and influencing cellular interactions.

Key Mechanisms:

- Surface Modification: The formation of SAMs alters the wettability and hydrophilicity of surfaces. For instance, studies have shown that titanium surfaces treated with PUA exhibit improved hydrophilicity, which is crucial for enhancing cell adhesion and proliferation .

- Cellular Interactions: PUA-modified surfaces have demonstrated favorable interactions with fibroblasts and mesenchymal stem cells (MSCs), promoting better cellular morphology and behavior compared to untreated surfaces .

1. Nanoparticle Functionalization

A notable study involved the functionalization of superparamagnetic iron oxide nanoparticles (SPIONs) with this compound. This modification resulted in nanoparticles that maintained their superparamagnetic properties while improving biocompatibility. In vitro tests indicated that these nanoparticles exhibited fungistatic activity against Candida albicans at submicromolar concentrations, demonstrating potential for therapeutic applications .

2. Biofunctionalization of Titanium Surfaces

Research on titanium surfaces treated with PUA revealed significant enhancements in surface roughness and hydrophilicity. Scanning Electron Microscopy (SEM) analyses showed that fibroblasts exhibited polygonal shapes with numerous vesicles on PUA-treated surfaces, indicating improved cell attachment and growth. Furthermore, MSCs displayed stable and uniform coatings on these modified surfaces, suggesting enhanced biocompatibility for dental implants .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

11-phosphonoundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23O5P/c12-11(13)9-7-5-3-1-2-4-6-8-10-17(14,15)16/h1-10H2,(H,12,13)(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPBZNXJGBLLPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCP(=O)(O)O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584881 | |

| Record name | 11-Phosphonoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4494-24-0 | |

| Record name | 11-Phosphonoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.